molecular formula C17H20N2O3S B10967256 N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B10967256
M. Wt: 332.4 g/mol
InChI Key: KDPKKCFFJLNHCI-UHFFFAOYSA-N
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Description

N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound characterized by its sulfonamide and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-propylbenzenesulfonyl chloride and 3-aminophenylacetamide.

    Reaction: The 4-propylbenzenesulfonyl chloride is reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can also affect its biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-[(4-propylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C17H20N2O3S/c1-3-5-14-8-10-17(11-9-14)23(21,22)19-16-7-4-6-15(12-16)18-13(2)20/h4,6-12,19H,3,5H2,1-2H3,(H,18,20)

InChI Key

KDPKKCFFJLNHCI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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